2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide
Description
Properties
IUPAC Name |
2-[(3-oxo-2-phenyl-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17F3N4O2S/c26-25(27,28)16-9-6-10-17(13-16)29-20(33)14-35-24-30-19-12-5-4-11-18(19)22-31-21(23(34)32(22)24)15-7-2-1-3-8-15/h1-13,21H,14H2,(H,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZFAFYKRBWTBCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(=O)N3C(=N2)C4=CC=CC=C4N=C3SCC(=O)NC5=CC=CC(=C5)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17F3N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Analogues
Table 1: Key Structural and Bioactive Comparisons
Key Observations
Core Scaffold Influence: The imidazoquinazolinone core in the target compound differs from quinazolin-4(3H)-one () and 1,2,4-triazole () scaffolds. The fused imidazole ring in the target may enhance π-π stacking interactions with biological targets compared to simpler heterocycles .
Substituent Effects: The trifluoromethyl (-CF₃) group in the target compound increases lipophilicity (logP) and resistance to cytochrome P450-mediated oxidation compared to methoxy (-OCH₃) or methylsulfanyl (-SCH₃) groups in analogs . Sulfanyl bridges (-S-) are common in anti-inflammatory and anti-exudative agents, as seen in triazole derivatives () and quinazolinones (). This group may enhance binding to cysteine residues in target enzymes .
Bioactivity Trends: Quinazolinone-acetamides () show moderate-to-strong anti-inflammatory activity, with 2-(ethylamino)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide outperforming Diclofenac in preclinical models. The target compound’s imidazoquinazolinone core may further optimize this activity . Triazole derivatives () with furan substituents demonstrate anti-exudative effects, suggesting that the target compound’s trifluoromethylphenyl group could similarly target inflammatory pathways involving arachidonic acid metabolism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
